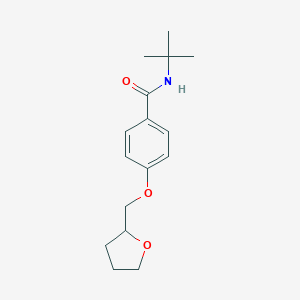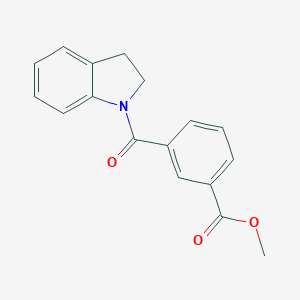![molecular formula C19H22N2O3 B250497 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as Boc-protected 2-methoxy-N-(4-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific research community. The compound is a derivative of benzamide and has been synthesized for various research applications. In
Mécanisme D'action
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is not well-understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its versatility in various research applications. The compound can be easily synthesized and modified to yield various derivatives for different research purposes. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One of the primary directions is in the development of new drugs for the treatment of various diseases. The compound has shown promising results in preclinical studies and can be further optimized to yield more potent and selective compounds. Another direction is in the development of new synthetic methods for the compound, which can improve its yield and purity. Additionally, the compound can be further studied to gain a better understanding of its mechanism of action and its potential therapeutic applications.
In conclusion, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is a versatile compound that has gained significant attention in the scientific research community. The compound has various research applications, and its potential as a drug candidate for the treatment of various diseases is promising. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves the reaction between 2-methoxybenzoic acid and 4-aminobenzoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then protected with tert-butyloxycarbonyl (Boc) to yield the final product. The synthesis method has been well-established and has been used in various research studies.
Applications De Recherche Scientifique
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. The compound has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-(tert-butylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-17(22)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clé InChI |
NYJIRRXNHRTIHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)